Pelitrexol is a water-soluble antifolate compound investigated for its anti-proliferative activity. [, ] It acts as a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway crucial for cell growth and proliferation. [, ] Pelitrexol's role in scientific research stems from its specific targeting of GARFT and its impact on cell cycle progression, making it a valuable tool for studying purine synthesis and cancer cell biology.
Pelitrexol is classified as a glycinamide ribonucleotide formyltransferase inhibitor and falls under the broader category of antimetabolites. These compounds interfere with nucleotide synthesis and are often utilized in cancer therapies. The chemical structure of pelitrexol allows it to interact specifically with enzymes involved in nucleotide metabolism, thereby inhibiting tumor growth and proliferation.
The synthesis of pelitrexol has been explored through various methods, with a notable approach being a chemoenzymatic process. This method involves the use of enzymes to facilitate the formation of the desired compound while maintaining high selectivity and yield.
Pelitrexol has a complex molecular structure characterized by its unique stereochemistry. The molecular formula is , and its structure features a tetrahydropterin moiety, which is integral to its function as an enzyme inhibitor.
The stereochemical configuration is crucial for its interaction with glycinamide ribonucleotide formyltransferase, influencing both potency and selectivity.
Pelitrexol undergoes several chemical reactions that are essential for its function as an inhibitor:
The mechanism of action of pelitrexol centers around its inhibition of glycinamide ribonucleotide formyltransferase:
Pelitrexol exhibits several notable physical and chemical properties that influence its behavior in biological systems:
These properties are crucial for determining how pelitrexol can be formulated for therapeutic use.
Pelitrexol has significant applications in scientific research, particularly in:
Pelitrexol (AG-2037) emerged from systematic anticancer drug discovery efforts in the late 1990s and early 2000s as a water-soluble antifolate compound specifically designed to target purine biosynthesis. Its development code AG-2037 reflects its origin within pharmaceutical development pipelines, where it was structurally optimized from earlier GARFT inhibitors like lometrexol [10]. The compound features a complex stereochemistry with two defined chiral centers [(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid] that posed significant synthetic challenges [5] [9]. Researchers developed an innovative chemoenzymatic synthesis approach to resolve the remote stereocenter, utilizing enzymatic differentiation at the terminal ester to achieve high optical purity of the desired S-configuration [5]. This synthetic breakthrough enabled sufficient quantities for preclinical testing. Pelitrexol entered Phase I clinical trials for advanced solid tumors, followed by Phase II investigations in metastatic non-small cell lung cancer (NSCLC) and metastatic colorectal cancer patients who had failed prior treatments [9]. Despite demonstrating biological activity, clinical development was discontinued due to limited single-agent efficacy in human trials, though it remains a valuable research tool [1] [2].
The de novo purine biosynthesis pathway represents a validated target for cancer therapy due to the heightened nucleotide demands of rapidly proliferating tumor cells. Unlike normal cells that utilize salvage pathways, many malignancies become dependent on de novo synthesis to meet their increased requirements for DNA/RNA production and cellular signaling [4] [8]. Within this pathway, glycinamide ribonucleotide formyltransferase (GARFT) catalyzes the first folate-dependent step, committing phosphoribosylamine toward inosine monophosphate (IMP) synthesis [8]. Research has revealed that purine nucleotide availability extends beyond nucleic acid synthesis, functioning as a metabolic sensor that regulates mTORC1 signaling – a central controller of cell growth and proliferation [1] [3]. Studies demonstrate that elevated NADH/NAD⁺ ratios (reductive stress) in cancer cells deregulate PRPS2-mediated purine biosynthesis, creating energy stress and vulnerability to pathway inhibition [3]. By targeting GARFT, pelitrexol strategically disrupts a critical bottleneck in this essential pathway, exploiting the metabolic addiction of cancer cells while potentially avoiding salvage pathway compensation [4] [8].
Pelitrexol belongs to the antimetabolite class of chemotherapeutic agents, specifically categorized as a folate-based GARFT inhibitor. This places it within a specialized subgroup distinct from other antimetabolites targeting different nodes in nucleotide metabolism [6]. Unlike broad-spectrum antifolates such as methotrexate (DHFR inhibitor) or pemetrexed (multi-targeted antifolate), pelitrexol exhibits selective mechanistic focus on GARFT [1] [6]. Its chemical structure features a tetrahydropyrido[2,3-d]pyrimidine core rather than the classical pteridine or quinazoline systems found in many antifolates, contributing to its unique target specificity [10]. While pemetrexed demonstrates weaker GARFT inhibition (Ki = 9,300 nM) that significantly strengthens upon polyglutamation (Ki = 65 nM for pentaglutamate), pelitrexol directly and potently inhibits GARFT without requiring extensive polyglutamation for activity [6] [10]. This mechanistic distinction positions pelitrexol as a precision metabolic inhibitor within the antimetabolite landscape, offering a more targeted approach to disrupting purine nucleotide pools compared to earlier, broader-acting agents [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7